

BP Fluor 532 Maleimide: A Technical Guide for Protein Labeling

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Compound of Interest

Compound Name: BP Fluor 532 Maleimide

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For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from elucidating complex cellular signaling pathways to developing targeted therapeutics. **BP Fluor 532 Maleimide** is a bright, photostable, yellow-fluorescent dye that serves as a valuable tool for such endeavors. Its maleimide functional group allows for the specific covalent attachment to thiol groups, primarily found on cysteine residues within proteins. This technical guide provides an in-depth overview of **BP Fluor 532 Maleimide**, including its physicochemical properties, detailed protocols for protein labeling, and a discussion of the underlying reaction chemistry.

Core Properties of BP Fluor 532 Maleimide

BP Fluor 532 Maleimide is a water-soluble and photostable fluorescent probe.[1] Its fluorescence emission is insensitive to pH changes between 4 and 10, making it suitable for a wide range of biological applications.[1][2] The dye is optimally excited by the 532 nm laser line, which is common in many fluorescence microscopy and flow cytometry systems.[3]

Physicochemical and Spectral Data

The quantitative data for **BP Fluor 532 Maleimide** and its related acid form are summarized in the tables below. These properties are crucial for designing labeling experiments and quantifying the degree of labeling.



Property	Value	Reference
Chemical Formula	C39H42N4O10S2	[1]
Molecular Weight	790.90 g/mol	[1]
Excitation Maximum (λex)	~530 nm	[4][5]
Emission Maximum (λem)	~555 nm	[4][5]
Solubility	Water, DMSO, DMF	[4][5]

Spectral Properties of BP Fluor 532 Acid*	Value	Reference
Excitation Maximum (λex)	524 nm	[6]
Emission Maximum (λem)	547 nm	[6]
Molar Extinction Coefficient (ε)	80,500 cm ⁻¹ M ⁻¹	[6]
Fluorescence Quantum Yield (Φ)	0.6	[6]

Note: The spectral properties of the maleimide derivative are expected to be very similar to the acid form.

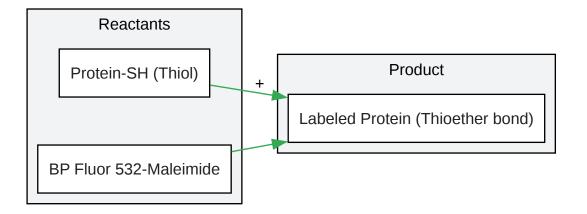
Thiol-Maleimide Conjugation Chemistry

The labeling of proteins with **BP Fluor 532 Maleimide** relies on the highly specific and efficient reaction between a maleimide and a thiol (sulfhydryl) group. This reaction, a Michael addition, forms a stable thioether bond.

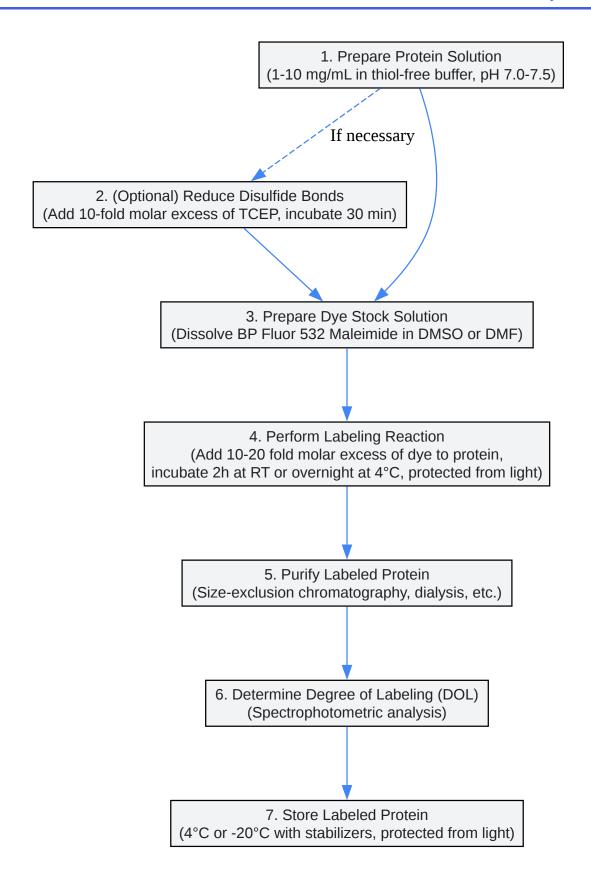
Reaction Mechanism

The reaction proceeds readily under mild conditions, typically at a pH between 6.5 and 7.5.[5] At this pH range, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, leading to the formation of a covalent bond. This chemoselectivity allows for the specific labeling of cysteine residues in the presence of other nucleophilic amino acid side chains, such as the amines in lysine residues.









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